molecular formula C18H24N4O3S B10919524 N-methyl-4-(2-oxopyrrolidin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

N-methyl-4-(2-oxopyrrolidin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

Cat. No.: B10919524
M. Wt: 376.5 g/mol
InChI Key: USQCILUWQRRTBB-UHFFFAOYSA-N
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Description

N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrrolidinyl group, a pyrazolyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-METHYL-4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrrolidinyl and pyrazolyl groups, followed by their attachment to the benzenesulfonamide core. Common synthetic routes include:

    Formation of Pyrrolidinyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Pyrazolyl Group: This involves the condensation of hydrazines with 1,3-diketones under reflux conditions.

    Attachment to Benzenesulfonamide: The final step involves the coupling of the pyrrolidinyl and pyrazolyl groups to the benzenesulfonamide core using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-METHYL-4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathways in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyrazole Derivatives: Compounds like 1,3,5-trimethylpyrazole and pyrazolines.

    Benzenesulfonamide Derivatives: Compounds like sulfanilamide and its derivatives.

Uniqueness

N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

N-methyl-4-(2-oxopyrrolidin-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C18H24N4O3S/c1-13-17(14(2)21(4)19-13)12-20(3)26(24,25)16-9-7-15(8-10-16)22-11-5-6-18(22)23/h7-10H,5-6,11-12H2,1-4H3

InChI Key

USQCILUWQRRTBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O

Origin of Product

United States

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